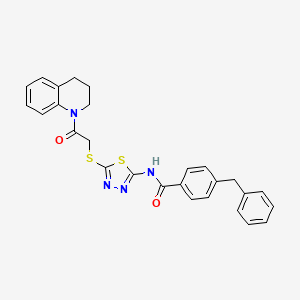

![molecular formula C17H14N2O4 B2964685 2-氨基-4-(3-甲氧基苯基)-7-甲基-5-氧代-4H,5H-吡喃并[3,2-c]吡喃-3-腈 CAS No. 300388-42-5](/img/structure/B2964685.png)

2-氨基-4-(3-甲氧基苯基)-7-甲基-5-氧代-4H,5H-吡喃并[3,2-c]吡喃-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile” is a derivative of polysubstituted 2-amino-4H-pyran-3-carbonitrile . These compounds are important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention in recent years due to their potential pharmacological properties .

Synthesis Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . A rapid and environmentally friendly method has been developed for the synthesis of a series of new substituted 2-amino-4H-pyran-3-carbonitriles through a one-pot condensation of malononitrile and -bis(arylidene) cycloalkanones in ethanol by using K2CO3 as a catalyst .科学研究应用

Anticancer Activity

The synthesis of 2-amino-4H-pyran-3-carbonitrile derivatives has been a focal point in drug discovery. These compounds exhibit a wide range of biological activities, including anticancer effects. For instance, 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene demonstrated apoptosis induction in T47D breast cancer cells .

ADMET Properties Assessment

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates is crucial for preclinical and clinical development. Investigating how this compound interacts with biological systems can guide drug developers in assessing its safety and efficacy .

Heterocyclic Frameworks for Drug Design

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives serve as valuable intermediates for subsequent transformations. Their orthogonal functional groups make them ideal candidates for designing novel drug scaffolds. Researchers explore modifications based on this core structure to enhance drug properties .

Multicomponent Reactions (MCRs)

The most useful synthetic method for constructing 2-amino-4H-pyran-3-carbonitriles involves multicomponent reactions (MCRs). These reactions combine aldehydes or isatin with malononitrile, β-ketoesters, and other enolizable C-H-activated acidic compounds. Catalysts play a crucial role in facilitating these transformations .

Chiral 2-Amino-3-Cyano-4H-Chromenes

While 2-amino-4H-pyran-3-carbonitriles have been extensively studied, chiral 2-amino-3-cyano-4H-chromenes remain an exciting area of research. Organocatalyzed synthetic strategies have been explored for constructing these derivatives, emphasizing their importance in synthetic, biological, and medicinal chemistry .

Biological Activities Beyond Cancer

Apart from anticancer effects, 2-amino-4H-pyran-3-carbonitriles may exhibit other biological activities. Natural products containing pyran moieties often display diverse properties, making further exploration essential .

作用机制

Target of Action

Similar compounds, such as 2-amino-3-cyano-4h-chromenes, have been tested for anticancer activities against t47d breast cancer cells .

Mode of Action

It’s worth noting that similar compounds have been found to induce apoptosis in multiple human cell lines .

Biochemical Pathways

It’s known that similar compounds have a wide range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Similar compounds have been found to induce apoptosis in multiple human cell lines , suggesting that this compound may have similar effects.

Action Environment

It’s known that the synthesis of similar compounds can be influenced by various factors, including the type of catalyst used in the reactions .

属性

IUPAC Name |

2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-9-6-13-15(17(20)22-9)14(12(8-18)16(19)23-13)10-4-3-5-11(7-10)21-2/h3-7,14H,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZLPFAZGPYQFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![18-Thia-2,9-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,12(17)-trien-10-imine](/img/structure/B2964606.png)

![6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine](/img/structure/B2964607.png)

![(2-Chlorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2964608.png)

![3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2964610.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2964611.png)

![(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2964612.png)

![6-[5-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2964618.png)

![2-chloro-3-({[(2-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2964619.png)

![4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2964621.png)

![1-(2-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methanesulfonamide](/img/structure/B2964622.png)